

8-Bromoquinoline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromoquinoline**

Cat. No.: **B100496**

[Get Quote](#)

An In-depth Technical Guide to **8-Bromoquinoline** for Researchers and Drug Development Professionals

Introduction

8-Bromoquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₆BrN.[1][2][3] It is a derivative of quinoline, a bicyclic compound composed of a benzene ring fused to a pyridine ring.[4] The presence of a bromine atom at the 8-position of the quinoline ring enhances its reactivity, making it a crucial intermediate in the synthesis of a variety of bioactive molecules.[5] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **8-bromoquinoline**, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. Its utility as a building block in the creation of quinoline derivatives has been instrumental in the discovery of new therapeutic agents.[5]

Molecular Structure and Properties

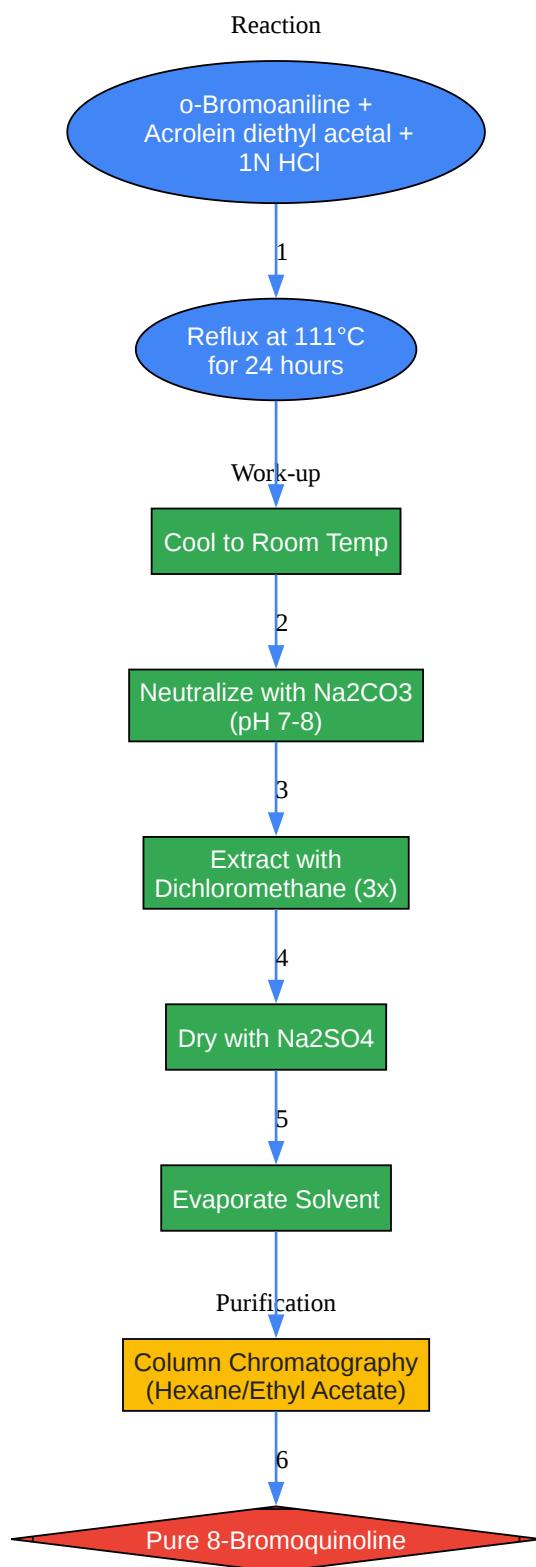
8-Bromoquinoline has a molecular weight of approximately 208.06 g/mol .[1][5] The structure consists of a quinoline core with a bromine atom substituted at the C8 position.

Physicochemical Properties of **8-Bromoquinoline**

Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrN	[1] [2] [3]
Molecular Weight	208.05 g/mol	
Appearance	White or Colorless to Yellow to Orange powder, lump, or clear liquid	[1]
Melting Point	58-59 °C	[5] [6]
Boiling Point	112-113 °C at 0.5 mmHg	[6] [7]
Density	1.594 g/mL at 25 °C	[6] [7]
Refractive Index	n _{20/D} 1.672	[6] [7]
CAS Number	16567-18-3	[1] [2] [3]

Experimental Protocols: Synthesis of 8-Bromoquinoline

A general method for the synthesis of **8-bromoquinoline** involves the reaction of o-bromoaniline with acrolein diethyl acetal in the presence of hydrochloric acid.[\[8\]](#)


Materials and Reagents:

- o-Bromoaniline
- Acrolein diethyl acetal
- 1N Hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)

- Hexane
- Ethyl acetate

Procedure:

- To a round-bottomed flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[8]
- Add acrolein diethyl acetal (2.5 mmol) to the mixture.[8]
- Reflux the reaction mixture at 111 °C for 24 hours.[7][8]
- After the reaction is complete, cool the mixture to room temperature.[7][8]
- Neutralize the mixture to a pH of 7-8 with solid Na₂CO₃.[7][8]
- Extract the product with dichloromethane (3 x 100 mL).[7][8]
- Combine the organic layers and dry over anhydrous Na₂SO₄.[7][8]
- Remove the solvent by evaporation under reduced pressure to obtain the crude product.[7][8]
- Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield the final product, **8-bromoquinoline**.[7][8]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **8-Bromoquinoline**.

Applications in Research and Drug Development

8-Bromoquinoline is a versatile compound with significant applications in various research and development areas.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.^[5] Notably, it is used in the development of anti-malarial and anti-cancer agents.^[5] The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications, such as the introduction of a bromine atom, can significantly impact biological activity.^[9]
- Organic Synthesis: **8-Bromoquinoline** is a valuable building block for creating more complex molecules.^[5] It can participate in various chemical reactions, including nucleophilic substitutions and palladium-catalyzed coupling reactions, to synthesize a diverse range of quinoline derivatives.^{[5][7]}
- Analytical Chemistry: This compound is also employed as a reagent for the detection of metal ions in complex samples, which is useful in environmental and industrial testing.^[5]

Safety Information

8-Bromoquinoline is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Classification:

- Skin Irritation (Category 2)^[3]
- Eye Irritation (Category 2)^[3]
- Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system^[3]

The signal word for **8-bromoquinoline** is "Warning".^[3] It is crucial to use personal protective equipment, such as gloves and eye protection, when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromoquinoline | CymitQuimica [cymitquimica.com]
- 2. Quinoline, 8-bromo- [webbook.nist.gov]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]
- 8. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [8-Bromoquinoline molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100496#8-bromoquinoline-molecular-structure-and-weight\]](https://www.benchchem.com/product/b100496#8-bromoquinoline-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com